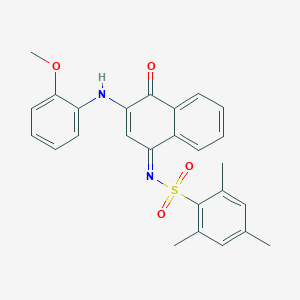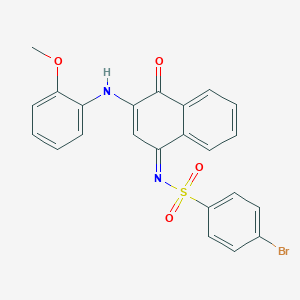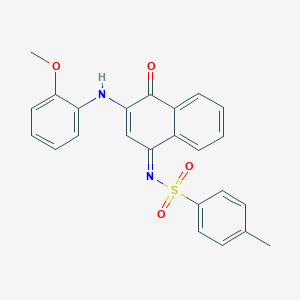![molecular formula C26H33NO3S B281429 2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of sulfonamide compounds.
Wirkmechanismus
The mechanism of action of TAK-659 involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and progression of certain types of cancer. By inhibiting the activity of BTK, TAK-659 can effectively inhibit the growth of cancer cells. TAK-659 has also been found to inhibit the production of inflammatory cytokines, which makes it effective in treating autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. TAK-659 has been shown to inhibit the activity of BTK, which leads to the inhibition of cancer cell growth. TAK-659 has also been found to inhibit the production of inflammatory cytokines, which makes it effective in treating autoimmune diseases. TAK-659 has been found to have a good safety profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages and limitations for lab experiments. One of the advantages of TAK-659 is its specificity for BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of TAK-659 is its poor solubility in water, which makes it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for the research on TAK-659. One of the future directions is to investigate the potential of TAK-659 in combination with other cancer drugs. Another future direction is to investigate the potential of TAK-659 in the treatment of other autoimmune diseases. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of TAK-659 in animal models and humans. Finally, the development of more efficient synthesis methods for TAK-659 is also an area of future research.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in various fields of scientific research. TAK-659 has been found to be effective in inhibiting the activity of BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of TAK-659 in animal models and humans.
Synthesemethoden
The synthesis method of TAK-659 involves a series of chemical reactions. The first step involves the preparation of 2,4,5-trimethylbenzenesulfonyl chloride by reacting 2,4,5-trimethylbenzenesulfonic acid with thionyl chloride. In the second step, 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine is prepared by reacting the corresponding dibenzo[b,d]furan with 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid. Finally, TAK-659 is obtained by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown potential applications in various fields of scientific research. One of the most promising applications of TAK-659 is in the field of cancer research. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the development and progression of certain types of cancer. TAK-659 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. TAK-659 has also been found to be effective in treating autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
Molekularformel |
C26H33NO3S |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2,4,5-trimethyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H33NO3S/c1-7-26(5,6)19-8-10-23-21(14-19)22-15-20(9-11-24(22)30-23)27-31(28,29)25-13-17(3)16(2)12-18(25)4/h9,11-13,15,19,27H,7-8,10,14H2,1-6H3 |
InChI-Schlüssel |
JBDOJOGACHQCBX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Kanonische SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
![2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281362.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281364.png)
![4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)
![2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)
![4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281369.png)